

structure and chemical properties of talaglumetad hydrochloride

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Compound of Interest

Compound Name: Talaglumetad Hydrochloride

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Talaglumetad Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Talaglumetad hydrochloride (formerly LY-544344) is a prodrug of the potent and selective metabotropic glutamate receptor 2/3 (mGluR2/3) agonist, eglumetad (LY-354740). Developed to enhance the oral bioavailability of eglumetad, **talaglumetad hydrochloride** was investigated for its therapeutic potential in anxiety disorders. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **talaglumetad hydrochloride**. It includes detailed descriptions of its mechanism of action, relevant signaling pathways, and generalized experimental protocols for its synthesis, characterization, and pharmacological evaluation. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of glutamatergic neurotransmission and the development of novel therapeutics targeting mGluRs.

Chemical Structure and Properties

Talaglumetad hydrochloride is the hydrochloride salt of talaglumetad, which is an L-alanyl amide prodrug of eglumetad. The addition of the L-alanine moiety facilitates its absorption via peptide transporters.

Table 1: Chemical Identifiers and Properties of **Talaglumetad Hydrochloride**

Property	Value	Reference(s)
IUPAC Name	(1S,2S,5R,6S)-2-[[[(2S)-2-aminopropanoyl]amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic acid;hydrochloride	[1]
Synonyms	LY-544344 hydrochloride, Talaglumetad HCl	[1][2]
CAS Number	441765-97-5	[2]
Chemical Formula	C11H17ClN2O5	[1]
Molecular Weight	292.72 g/mol	[3]
SMILES	C--INVALID-LINK-- N[C@]1(CC[C@@H]2[C@H]1[C@H]2C(=O)O)C(=O)O)N.Cl	[1][3]

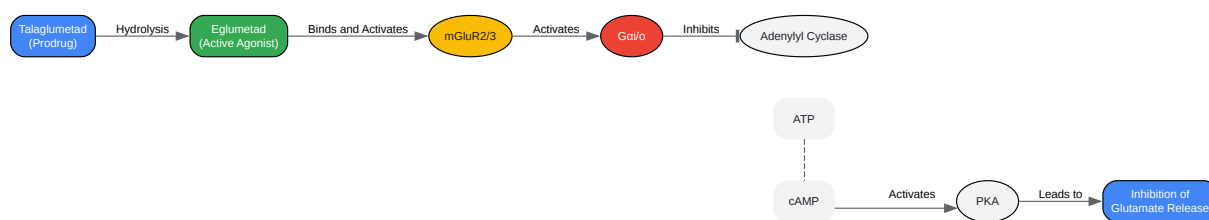
Table 2: Physicochemical Properties of **Talaglumetad Hydrochloride**

Property	Value	Reference(s)
Solubility	Data not publicly available. Expected to have some aqueous solubility due to the hydrochloride salt form and polar functional groups.	
pKa	Data not publicly available. The molecule possesses multiple ionizable groups (two carboxylic acids and a primary amine), suggesting several pKa values.	
Melting Point	Data not publicly available.	
Appearance	Crystalline solid (based on typical properties of similar compounds).	[4]

Mechanism of Action and Signaling Pathway

Talaglumetad is a prodrug that is readily absorbed and subsequently hydrolyzed in vivo to its active form, eglumetad. Eglumetad is a potent and selective agonist of group II metabotropic glutamate receptors, mGluR2 and mGluR3.

These receptors are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase through the inhibitory G-protein, Gi/o. Activation of mGluR2/3 by eglumetad leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent downstream signaling cascades involving protein kinase A (PKA). Presynaptically, mGluR2/3 activation inhibits the release of glutamate, providing a negative feedback mechanism to modulate glutamatergic neurotransmission.



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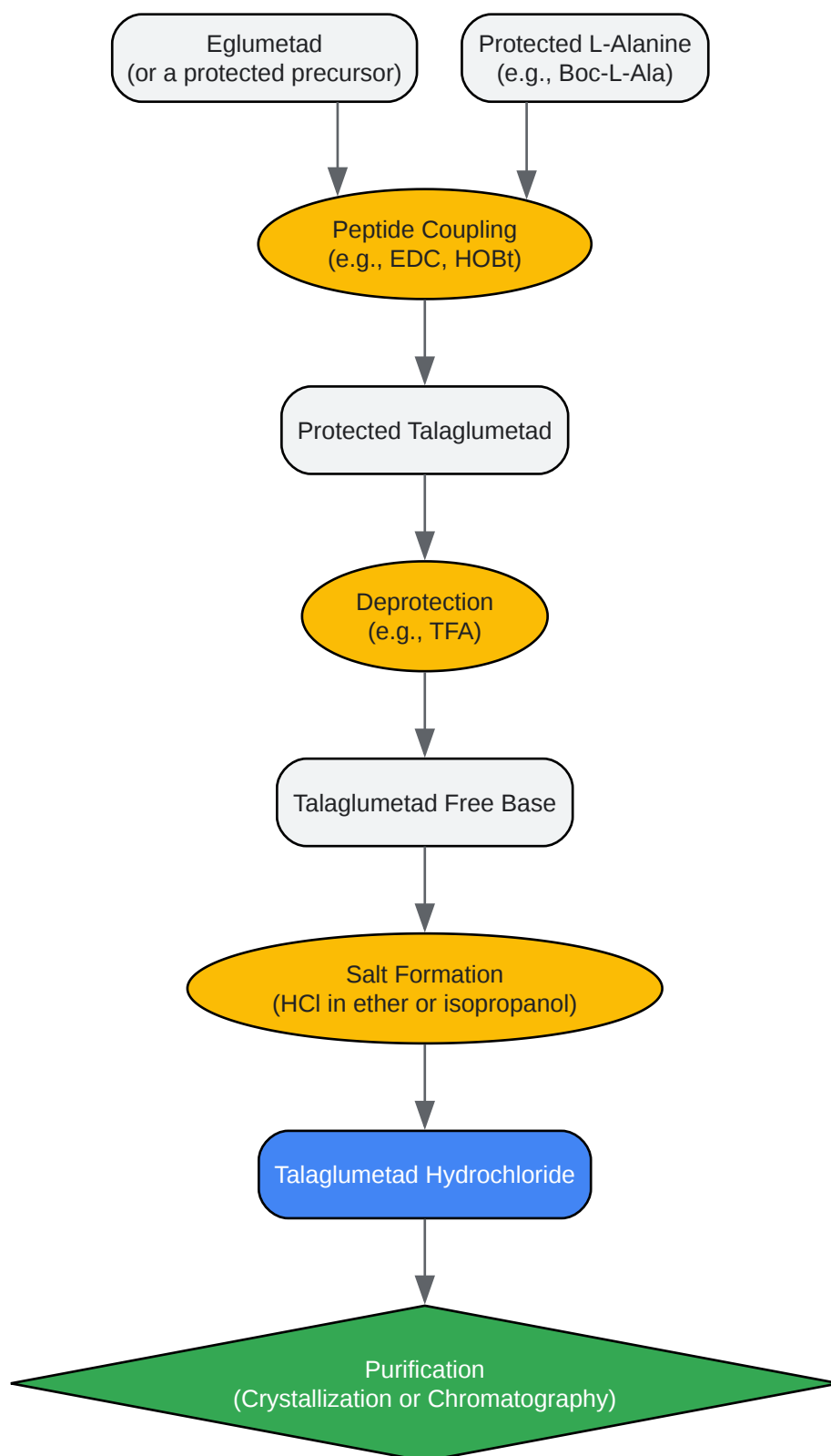
Figure 1: mGluR2/3 Signaling Pathway. Caption: Activation of mGluR2/3 by eglumetad inhibits adenylyl cyclase via $G_{i/o}$, reducing cAMP levels. This leads to the inhibition of presynaptic glutamate release.

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis, characterization, and pharmacological evaluation of **talaglumetad hydrochloride**. These are based on standard methodologies for similar compounds and should be optimized for specific laboratory conditions.

Synthesis of Talaglumetad Hydrochloride

A detailed, step-by-step synthesis protocol for **talaglumetad hydrochloride** is not publicly available. However, the synthesis would logically involve the coupling of a protected L-alanine derivative to the amino group of eglumetad, followed by deprotection and salt formation. The synthesis of eglumetad itself has been described in the literature and patents.



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Figure 2: Generalized Synthesis Workflow. Caption: A plausible synthetic route for **talaglumetad hydrochloride** involving peptide coupling, deprotection, and salt formation.

Analytical Characterization

A reverse-phase HPLC method can be developed for the analysis of **talaglumetad hydrochloride** to determine its purity and for quantification.

- Column: C18, e.g., 4.6 x 150 mm, 5 μ m particle size.
- Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
- Flow Rate: 1.0 mL/min.
- Detection: UV at a suitable wavelength (e.g., 210 nm, due to the amide bond).
- Injection Volume: 10 μ L.
- Column Temperature: 25-30 $^{\circ}$ C.

1 H and 13 C NMR are essential for structural confirmation.

- Solvent: D₂O or DMSO-*d*₆.
- 1 H NMR: Expect signals corresponding to the bicyclo[3.1.0]hexane core, the alanine methyl group, and the α -protons of the amino acid moieties.
- 13 C NMR: Expect signals for the carbonyl carbons of the carboxylic acids and the amide, the carbons of the bicyclic system, and the alanine carbons.

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.

- Ionization Technique: Electrospray ionization (ESI) in positive ion mode is suitable for this molecule.
- Expected $[M+H]^+$: m/z 257.10 (for the free base, talaglumetad).

- Fragmentation: Tandem MS (MS/MS) would likely show fragmentation corresponding to the loss of the alanine moiety, water, and CO₂ from the carboxylic acids.

In Vitro Pharmacological Assays

This assay measures the affinity of eglumetad (the active metabolite of talaglumetad) for mGluR2 and mGluR3.

- Radioligand: [3H]-LY354740 or another suitable mGluR2/3 agonist radioligand.
- Source of Receptors: Membranes from cells stably expressing human or rat mGluR2 or mGluR3 (e.g., CHO or HEK293 cells).
- Assay Buffer: Tris-HCl buffer containing divalent cations (e.g., MgCl₂ and CaCl₂).
- Procedure:
 - Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of unlabeled eglumetad.
 - Separate bound and free radioligand by rapid filtration.
 - Quantify the radioactivity on the filters using liquid scintillation counting.
- Data Analysis: Determine the IC₅₀ value from the competition curve and calculate the K_i value using the Cheng-Prusoff equation.

This functional assay measures the G-protein activation following receptor agonism.

- Principle: Agonist binding to a G_{i/o}-coupled receptor stimulates the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit.
- Procedure:
 - Incubate cell membranes expressing mGluR2 or mGluR3 with varying concentrations of eglumetad in the presence of GDP and [35S]GTPγS.
 - Terminate the reaction and separate bound from free [35S]GTPγS by filtration.

- Quantify the amount of bound $[^{35}\text{S}]\text{GTP}\gamma\text{S}$.
- Data Analysis: Plot the stimulated $[^{35}\text{S}]\text{GTP}\gamma\text{S}$ binding against the concentration of eglumetad to determine the EC_{50} and E_{max} values.

This assay directly measures the functional consequence of mGluR2/3 activation.

- Principle: Activation of mGluR2/3 inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This is typically measured in the presence of an adenylyl cyclase activator like forskolin.
- Procedure:
 - Culture cells expressing mGluR2 or mGluR3.
 - Pre-treat cells with varying concentrations of eglumetad.
 - Stimulate the cells with forskolin to induce cAMP production.
 - Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).
- Data Analysis: Determine the IC_{50} value for the inhibition of forskolin-stimulated cAMP accumulation.

Electrophysiology

The effect of eglumetad on neuronal excitability can be assessed using electrophysiological techniques, such as whole-cell patch-clamp recordings in brain slices (e.g., hippocampus or prefrontal cortex).

- Preparation: Prepare acute brain slices from rodents.
- Recording: Obtain whole-cell recordings from neurons in the region of interest.
- Application: Bath apply eglumetad at various concentrations.

- Measured Parameters: Record changes in membrane potential, input resistance, and the frequency and amplitude of spontaneous or evoked synaptic currents (EPSCs and IPSCs). Activation of presynaptic mGluR2/3 is expected to reduce the amplitude of evoked EPSCs.

Summary and Conclusion

Talaglumetad hydrochloride is a prodrug of the mGluR2/3 agonist eglumetad, designed for improved oral bioavailability. Its mechanism of action is well-characterized and involves the modulation of glutamatergic neurotransmission through the inhibition of adenylyl cyclase. While specific quantitative physicochemical data and detailed experimental protocols for **talaglumetad hydrochloride** are not extensively available in the public domain, this guide provides a comprehensive overview of its chemical and pharmacological properties based on the available scientific literature. The generalized protocols presented herein offer a starting point for researchers interested in the synthesis, characterization, and pharmacological evaluation of this and similar compounds. Further investigation into the precise physicochemical properties and the development of standardized, detailed experimental protocols would be beneficial for the scientific community.

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